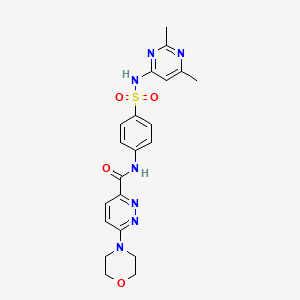
N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-6-morpholinopyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-6-morpholinopyridazine-3-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a pyrimidine ring, a sulfonamide group, a phenyl ring, a morpholine ring, and a pyridazine ring, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-6-morpholinopyridazine-3-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The initial step involves the synthesis of the 2,6-dimethylpyrimidine-4-amine. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonamide Formation: The 2,6-dimethylpyrimidine-4-amine is then reacted with a sulfonyl chloride derivative to form the sulfonamide linkage. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.
Coupling with Phenyl Ring: The sulfonamide intermediate is then coupled with a 4-bromoaniline derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig coupling.
Formation of the Pyridazine Ring: The phenyl-sulfonamide intermediate is then subjected to a cyclization reaction with appropriate reagents to form the pyridazine ring.
Morpholine Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where the pyridazine intermediate is reacted with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide linkage, potentially leading to the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the morpholine ring can yield N-oxides, while reduction of the sulfonamide group can produce amines.
科学的研究の応用
N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-6-morpholinopyridazine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes and signaling pathways involved in cell proliferation.
Pharmacology: The compound is used to investigate the pharmacokinetics and pharmacodynamics of sulfonamide derivatives, providing insights into their absorption, distribution, metabolism, and excretion.
Biology: It serves as a tool compound in biological assays to study the effects of sulfonamide-based inhibitors on various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-6-morpholinopyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt critical cellular processes, leading to therapeutic effects in diseases like cancer.
類似化合物との比較
Similar Compounds
- N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-4-(2-methylphenoxy)butanamide
- N-(4-(N-(2,6-dimethoxy-4-pyrimidinyl)amino)sulfonyl)phenyl)acetamide
Uniqueness
Compared to similar compounds, N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-6-morpholinopyridazine-3-carboxamide stands out due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. Additionally, the combination of the pyrimidine, sulfonamide, and pyridazine rings provides a unique scaffold that can interact with multiple biological targets, making it a versatile compound for research and therapeutic applications.
特性
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-6-morpholin-4-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O4S/c1-14-13-19(23-15(2)22-14)27-33(30,31)17-5-3-16(4-6-17)24-21(29)18-7-8-20(26-25-18)28-9-11-32-12-10-28/h3-8,13H,9-12H2,1-2H3,(H,24,29)(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMOESPTURAABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5-Chlorothiophen-2-yl)(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2660638.png)
![N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2660640.png)
![7-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2660641.png)
![5-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B2660642.png)
![N'-(2,4-difluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2660644.png)
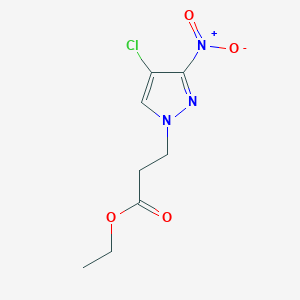
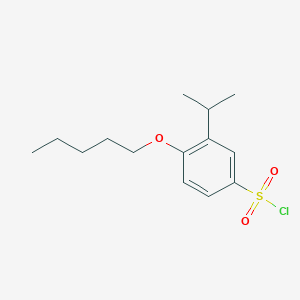
![1-(Azepan-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone](/img/structure/B2660648.png)
![N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide](/img/structure/B2660651.png)
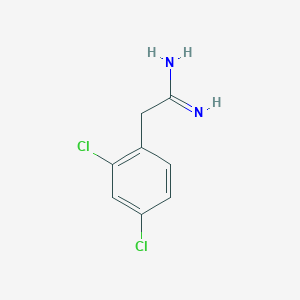
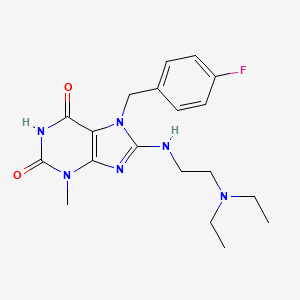
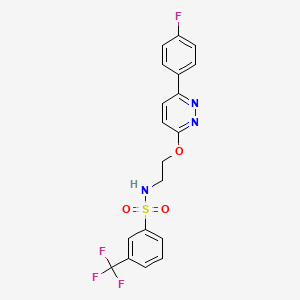
![6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride](/img/structure/B2660659.png)

